molecular formula C18H19N7O B2698989 2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380084-94-4

2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2698989
CAS No.: 2380084-94-4
M. Wt: 349.398
InChI Key: WDUOBLJZVDBLMW-UHFFFAOYSA-N
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Description

2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a piperidine ring and a pyridine-4-carbonitrile moiety, contributes to its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system. Common reagents include hydrazine derivatives and formamide.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the Pyridine-4-carbonitrile Moiety: This step involves the reaction of the intermediate compound with a pyridine-4-carbonitrile derivative, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a pyridine-4-carbonitrile moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-24-17-15(9-23-24)18(22-12-21-17)25-6-2-3-14(10-25)11-26-16-7-13(8-19)4-5-20-16/h4-5,7,9,12,14H,2-3,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUOBLJZVDBLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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